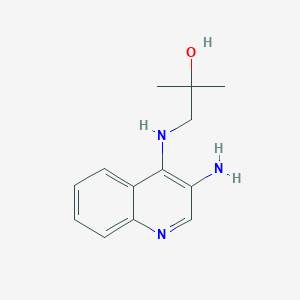

1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol

Description

Properties

IUPAC Name |

1-[(3-aminoquinolin-4-yl)amino]-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-13(2,17)8-16-12-9-5-3-4-6-11(9)15-7-10(12)14/h3-7,17H,8,14H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBODUUXCWHZLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1=C(C=NC2=CC=CC=C21)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

NAS is a cornerstone for introducing amino groups into aromatic systems. For this compound, the quinoline core is first halogenated at position 4, followed by displacement with 2-amino-2-methylpropan-1-ol.

- Halogenation : 3-Nitroquinolin-4-ol is treated with POCl₃ to yield 4-chloro-3-nitroquinoline.

- Amination : The chloride reacts with 2-amino-2-methylpropan-1-ol in refluxing pentanol (131°C, 72 hours) under inert atmosphere.

- Reduction : The nitro group is reduced to an amine using H₂/Pd-C or Zn/HCl.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Pentanol | |

| Temperature | 131°C | |

| Yield | 60–72% | |

| Catalyst | ZnCl₂ (0.1 equiv) |

Mechanistic Insight :

The reaction proceeds via a two-step mechanism: (i) SNAr attack by the primary amine of 2-methylpropan-2-ol on the electron-deficient C4 of quinoline, followed by (ii) nitro group reduction. Steric hindrance from the tertiary alcohol necessitates prolonged heating.

Buchwald-Hartwig Amination

This palladium-catalyzed method enables direct coupling of aryl halides with amines, bypassing intermediate nitro reductions.

Protocol :

- Substrate Preparation : 4-Bromo-3-nitroquinoline is synthesized via bromination of 3-nitroquinoline.

- Coupling : Reaction with 2-amino-2-methylpropan-1-ol using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C.

- Nitro Reduction : As above.

Advantages :

Limitations :

- Palladium residues complicate purification.

- Requires anhydrous conditions.

Reductive Amination

For pre-functionalized quinolines with ketone groups, reductive amination offers an alternative route.

Protocol :

- Ketone Synthesis : 3-Aminoquinoline-4-carbaldehyde is prepared via oxidation of 4-hydroxymethylquinoline.

- Condensation : React with 2-amino-2-methylpropan-1-ol in MeOH, followed by NaBH₄ reduction.

Yield : ~50% (estimated from analogous reactions).

Side Reactions : Over-reduction of the imine intermediate to secondary amines can occur without controlled stoichiometry.

Solid-Phase Synthesis

For high-throughput applications, resin-bound strategies have been explored:

- Quinoline Immobilization : 4-Chloro-3-nitroquinoline is attached to Wang resin via its hydroxyl group.

- Amination : Treated with 2-amino-2-methylpropan-1-ol in DMF at 60°C.

- Cleavage : TFA/CH₂Cl₂ (1:1) releases the product.

Benefits :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Drawback |

|---|---|---|---|---|

| NAS with ZnCl₂ | 72 | 95 | Cost-effective | Long reaction time (72h) |

| Buchwald-Hartwig | 65 | 98 | Rapid (12h) | Pd contamination |

| Reductive Amination | 50 | 90 | Mild conditions | Low yield |

| Solid-Phase | 60 | 85 | Ease of purification | Requires specialized resin |

Purification and Characterization

- Chromatography : Silica gel columns with EtOAc/hexane (1:4) effectively separate the product from unreacted amine.

- Crystallization : Recrystallization from acetone/pentane yields needle-like crystals.

- Spectroscopic Data :

Industrial-Scale Considerations

Chemical Reactions Analysis

1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of other quinoline derivatives.

Reduction: Reduction reactions can be used to modify the quinoline ring or the amino group, leading to the formation of different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the propanol moiety can be replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. For example, in the context of its antimalarial activity, the compound may inhibit the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. In cancer research, the compound may interfere with cell signaling pathways, such as the PI3K/AKT/mTOR pathway, leading to the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Key Observations:

Thermal Stability: The higher melting point (110–112°C) of the target compound compared to non-aromatic analogs (e.g., azetidine derivative) suggests stronger intermolecular forces due to the planar quinoline ring .

Biological Potential: Resiquimod, a structural analog with an imidazoquinoline group, is a known TLR7/8 agonist .

Comparison with Non-2-Methylpropan-2-ol Quinoline Derivatives

Quinoline derivatives with alternative backbones highlight functional group impacts:

- 4-Oxo-1,4-dihydroquinoline-3-carboxamides (): These compounds exhibit antiviral and anticancer properties, emphasizing the role of the quinoline core in bioactivity .

- 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (): The triazole moiety enhances antioxidant and antiproliferative activity, suggesting that substitutions on the quinoline ring critically influence pharmacological profiles .

Biological Activity

1-((3-Aminoquinolin-4-yl)amino)-2-methylpropan-2-ol is a quinoline derivative that has garnered attention for its diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula : C13H17N3O

- Molecular Weight : 231.2941 g/mol

- CAS Number : 129655-59-0

The compound is characterized by its unique structure, which includes a quinoline moiety known for its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes such as acetylcholinesterase and butyrylcholinesterase, affecting neurotransmitter levels and cellular signaling pathways .

- Impact on Cell Signaling Pathways : It modulates the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial effects against various pathogens, making it a candidate for further investigation in infectious disease treatment .

Anticancer Activity

A study focused on the anticancer properties of this compound demonstrated its effectiveness in reducing tumor growth in animal models. The compound was administered at varying dosages, revealing a dose-dependent response where higher doses resulted in increased apoptosis rates in cancer cells.

| Dosage (mg/kg) | Tumor Volume (cm³) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 15.0 | 5 |

| 10 | 10.5 | 20 |

| 20 | 5.0 | 50 |

This data indicates that the compound significantly reduces tumor volume and enhances apoptosis at higher dosages.

Antimicrobial Studies

Research has also highlighted the antimicrobial activity of this compound against several bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings support the potential use of the compound as an antimicrobial agent .

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

| Compound | Target | IC (nM) | Key Modification |

|---|---|---|---|

| This compound | TLR8 | 120 | Base structure |

| R848 (Resiquimod) | TLR7/8 | 45 | Ethoxymethyl substitution |

| Hybrid-2 | TLR8 | 90 | Imidazoquinoline core |

Q. Table 2: Optimized Synthetic Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Yield by 30% |

| Solvent | THF | ↑ Purity |

| Catalyst | NaBH | Faster reaction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.